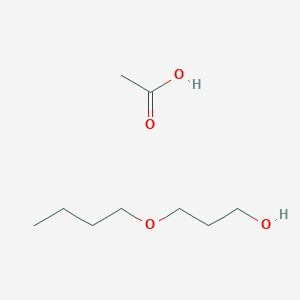
2-Hexyl-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of hexyl mercaptan with an epoxide under acidic conditions to form the oxathiolane ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxathiolane ring can undergo nucleophilic substitution reactions, where the sulfur or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
Scientific Research Applications
2-Hexyl-1,3-oxathiolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Hexyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. The sulfur atom in the oxathiolane ring can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biological molecules. The compound’s unique structure allows it to interact with specific targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1,3-Dioxolane: Contains an oxygen atom in place of the sulfur atom in the oxathiolane ring.
1,3-Thiazolidine: Contains a nitrogen atom in place of the oxygen atom in the oxathiolane ring.
1,3-Oxazolidine: Contains both oxygen and nitrogen atoms in the ring structure.
Uniqueness: 2-Hexyl-1,3-oxathiolane is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
6712-27-2 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-hexyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
BCKJVGNZNWQXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)










![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)

